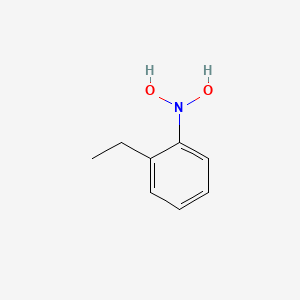
2-ethyl-N,N-dihydroxyaniline
描述
2-Ethyl-N,N-dihydroxyaniline, also identified as N-Phenyldiethanolamine (IUPAC name: 2,2′-(phenylazanediyl)diethanol), is an aromatic amine derivative with a phenyl group bonded to a nitrogen atom substituted by two 2-hydroxyethyl groups . Its molecular formula is C₁₀H₁₅NO₂, reflecting the presence of two hydroxyl groups and a phenyl ring.
属性
IUPAC Name |
2-ethyl-N,N-dihydroxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXQOHMLFVAZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N,N-dihydroxyaniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 2-ethyl-nitrobenzene using a suitable reducing agent such as hydrogen in the presence of a catalyst can yield this compound . Another method involves the one-pot synthesis from nitrobenzene and ethanol, where the nitro compound is reduced and subsequently alkylated .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. These processes often utilize catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst to reduce the nitro group to an amine . The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2-Ethyl-N,N-dihydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine derivatives .
科学研究应用
2-Ethyl-N,N-dihydroxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 2-ethyl-N,N-dihydroxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological molecules. The ethyl group enhances its lipophilicity, facilitating its penetration into biological membranes .
相似化合物的比较
Structural and Functional Differences
The following compounds share structural similarities with 2-ethyl-N,N-dihydroxyaniline, differing primarily in substituents on the nitrogen atom or benzene ring:
Physical Properties and Reactivity
- N-Ethyl-N-(2-hydroxyethyl)aniline (C₁₀H₁₅NO): Melting Point: 36°C Boiling Point: 130–134°C at 0.7 kPa Reactivity: Used as an intermediate in synthesizing dyes (e.g., Disperse Red 1) via electrophilic substitution reactions.
- This compound: Physical data (melting/boiling points) are unavailable in the evidence. However, the dual hydroxyl groups likely enhance hydrophilicity and hydrogen bonding compared to mono-hydroxyethyl analogs.
- N,N-Diethylmonoethanolamine: More lipophilic due to two ethyl groups, reducing water solubility compared to dihydroxy-substituted derivatives .
Key Research Findings and Data Gaps
- Hydrogen Bonding Effects: Compounds with multiple hydroxyl groups (e.g., this compound) exhibit higher polarity, influencing solubility in polar solvents like water or ethanol.
- Thermal Stability : N-Ethyl-N-(2-hydroxyethyl)aniline’s lower boiling point (130–134°C at reduced pressure) suggests volatility under vacuum, which is advantageous in distillation-based purification .
- Data Limitations : Physical and spectroscopic data for this compound (e.g., IR, NMR) are absent in the evidence, highlighting a need for further experimental characterization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


